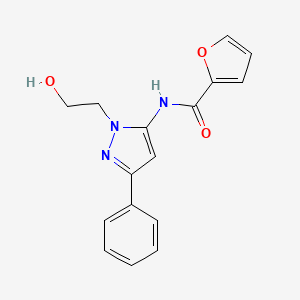
N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)furan-2-carboxamide is a compound within the pyrazole class, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H15N5O3, with a molecular weight of 299.28 g/mol. Its structure includes a furan ring and a pyrazole moiety, which are critical for its biological interactions.
1. Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. The compound exhibits significant cytotoxicity against various cancer cell lines:
The compound's mechanism involves the induction of apoptosis and inhibition of tumor growth, making it a candidate for further development in cancer therapy.
2. Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in vitro, which are crucial in mediating inflammatory responses.
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored, with some compounds exhibiting notable antifungal activity. For instance, derivatives similar to this compound have shown effectiveness against various pathogenic fungi .
Case Study 1: Anticancer Efficacy
A study conducted by Wei et al. evaluated the efficacy of various pyrazole derivatives, including this compound, against A549 lung cancer cells. The results indicated that the compound significantly inhibited cell proliferation with an IC50 value of 26 µM .
Case Study 2: Anti-inflammatory Mechanism
Research by Umesha et al. demonstrated that similar pyrazole compounds could inhibit LPS-induced inflammation in macrophages, suggesting a potential therapeutic application in treating inflammatory diseases .
Eigenschaften
IUPAC Name |
N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-9-8-19-15(17-16(21)14-7-4-10-22-14)11-13(18-19)12-5-2-1-3-6-12/h1-7,10-11,20H,8-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMXWLZKQXJJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=CO3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














